1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene
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Overview
Description
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethyl group and a 2-methylprop-1-en-1-yl group attached to the benzene ring. This compound is also known by other names such as β-Methylisoallylbenzene and β,β-Dimethylstyrene .
Preparation Methods
The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through various methods. One common synthetic route involves the alkylation of benzene with 2-methylpropene in the presence of a strong acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of zeolite catalysts in a continuous flow reactor can enhance the selectivity and efficiency of the alkylation process .
Chemical Reactions Analysis
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
Scientific Research Applications
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma bond with the benzene ring, generating a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.
This mechanism is similar to other aromatic compounds and is crucial for understanding the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
β-Methylisoallylbenzene: Similar in structure but with different substituents on the benzene ring.
β,β-Dimethylstyrene: Another derivative of benzene with a different alkyl group attached.
1-Methyl-4-(1-methylethenyl)benzene:
1-Methyl-3-(1-methylethenyl)benzene:
The uniqueness of this compound lies in its specific substituents and their positions on the benzene ring, which influence its reactivity and applications .
Properties
CAS No. |
105737-92-6 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-ethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
BLIOUISEMDPNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C)C |
Origin of Product |
United States |
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